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Compound of Interest

Compound Name: luteolin-7-O-gentiobiside

Cat. No.: B15091831

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the
pharmacokinetics of luteolin-7-O-gentiobioside in rats. Due to a lack of available data on the
oral administration of luteolin-7-O-gentiobioside, this document also includes pharmacokinetic
data for the closely related compound luteolin-7-O-glucoside and the aglycone, luteolin, to
provide a comprehensive understanding of the probable metabolic fate of luteolin glycosides in

Vivo.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of luteolin-7-O-gentiobioside has been primarily characterized
following intravenous administration. Oral pharmacokinetic data for this specific glycoside in
rats is not readily available in the current scientific literature. It is widely understood that luteolin
glycosides are largely hydrolyzed to their aglycone form, luteolin, by intestinal enzymes prior to
absorption. Consequently, the oral pharmacokinetics are expected to reflect those of luteolin.

Table 1: Pharmacokinetic Parameters of Luteolin-7-O-
Gentiobioside in Rats Following Intravenous (IV)
Administration
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Parameter Value Units Reference

t1/2 0.07 - 0.66 h [1]

Cmax

AUC

CL

vd

Note: Specific Cmax, AUC, CL, and Vd values for luteolin-7-O-gentiobioside were not detailed
in the referenced study; instead, a rapid elimination half-life was reported for a group of

flavonoid glycosides.

Table 2: Pharmacokinetic Parameters of Luteolin and
Luteolin-7-O-Glucoside in Rats
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Oral
Admini Cmax AUC .
Comp ] Tmax ] Bioava Refere
stratio  Dose t1/2 (h) (pg/mL (min-p .
ound (h) ilabilit nce
n ) g/mL)
y (%)
_ 10 7.47 + 261 +
Luteolin IV 0.083 - [2]
mg/kg 3.78 33
100 611 +
Luteolin  Oral - - 26+6 [2]
mg/kg 89
12.08
_ 20 7.89 1.45 8.0
Luteolin  Oral (total, -
mg/kg (total) (total) (total)
mg-h/L)
Luteolin
-7-O- 10 229 +
Y - - - [2]
Glucosi mg/kg 15
de
Luteolin
-7-O- 2109 +
~ Oral 1 g/kg - - 10+2 [2]
Glucosi 350
de

Experimental Protocols

The following protocols are synthesized from methodologies reported in pharmacokinetic

studies of luteolin and its glycosides in rats.

Animal Models

¢ Species: Sprague-Dawley rats[3][4]

e Sex: Male

» Weight: 200-250 g

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/25625345/
https://pubmed.ncbi.nlm.nih.gov/25625345/
https://pubmed.ncbi.nlm.nih.gov/25625345/
https://pubmed.ncbi.nlm.nih.gov/25625345/
https://pubmed.ncbi.nlm.nih.gov/9827549/
https://pubmed.ncbi.nlm.nih.gov/21756194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15091831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Housing: Animals should be housed in a temperature-controlled environment with a 12-hour
light/dark cycle. Standard chow and water should be provided ad libitum.

o Acclimatization: Allow for at least one week of acclimatization before the experiment.

e Fasting: Rats should be fasted overnight (12-18 hours) prior to dosing, with free access to
water.

Dosing and Administration

« Intravenous (IV) Administration:

o The compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol,
ethanol, and water).

o Administer via the tail vein.
e Oral (PO) Administration:

o The compound is suspended in a vehicle such as 0.5% carboxymethyl cellulose sodium
(CMC-Na) or propylene glycol.[3]

o Administer via oral gavage.

Blood Sample Collection

» Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at
predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-
dosing.

o Samples are collected into heparinized tubes.

o Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at
-80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

 Instrumentation: A high-performance liquid chromatography system coupled with a tandem
mass spectrometer (HPLC-MS/MS) is the standard for quantification.[1]
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e Sample Preparation:

o

Thaw plasma samples on ice.

[¢]

Precipitate plasma proteins by adding a solvent like methanol or acetonitrile (often
containing an internal standard).[4]

[¢]

Vortex the mixture vigorously.

[¢]

Centrifuge to pellet the precipitated proteins.

[e]

Transfer the supernatant to a clean tube for injection into the HPLC-MS/MS system.
e Chromatographic Conditions (Example):[1]
o Column: A C18 reversed-phase column (e.g., Ultimate®XB-C18, 4.6 x 100 mm, 3.5 ym).

o Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing an
acidifier like 0.5% acetic acid.

o Flow Rate: 0.6 mL/min.
o Column Temperature: 30°C.
e Mass Spectrometric Detection (Example):[1]
o lonization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.

o Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of
the parent drug and its metabolites.

Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21756194/
https://www.mdpi.com/1420-3049/24/1/64
https://www.mdpi.com/1420-3049/24/1/64
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15091831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Pre-Study

Acclimatization of Rats

Overnight Fasting

Administration Administration
Dosing
Intravenous Dosing Oral Gavage
Sampling & Processing
\ 4 \ 4

Serial Blood Collection

Plasma Separation

Storage at -80°C

Ane; ?fsis

Plasma Protein Precipitation

HPLC-MS/MS Analysis

Pharmacokinetic Analysis

Click to download full resolution via product page

Caption: Experimental workflow for a pharmacokinetic study in rats.
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Caption: Proposed metabolic pathway of luteolin-7-O-gentiobioside in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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